molecular formula C7H11IO B2695345 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2167041-68-9

1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2695345
CAS No.: 2167041-68-9
M. Wt: 238.068
InChI Key: YCGMSWJZCFNPJZ-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with iodomethyl and methyl groups. Its molecular formula is C₇H₁₁IO, with a molecular weight of 224.04 g/mol . The compound is typically stored at ultra-low temperatures (-70°C) to ensure stability due to the reactive iodine substituent . It serves as a key intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules and liquid crystal precursors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c1-6-2-7(3-6,4-8)9-5-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGMSWJZCFNPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167041-68-9
Record name 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane typically involves the reaction of bromocyclopropane with sodium iodide in acetone. This method leverages the nucleophilic substitution reaction where the bromine atom is replaced by an iodine atom, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodomethyl group at position 1 serves as a primary site for nucleophilic substitution (SN2 or SN1) due to iodine’s role as a good leaving group. Reactions typically proceed under mild conditions with polar aprotic solvents like DMF or THF .

Key Observations

  • Alkoxydehalogenation : Reaction with alkoxides (e.g., NaOMe) yields methyl ether derivatives.

  • Ammonolysis : Substitution with amines (e.g., NH3 in ethanol) produces amino-methyl derivatives, useful in drug discovery .

Reaction TypeReagents/ConditionsProductYield (%)Reference
SN2NaOMe, DMF, 25°CEther78
SN2NH3, EtOH, 50°CAmine65

Cross-Coupling Reactions

The iodomethyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. These reactions are critical for functionalizing the bicyclic core.

Examples

  • Suzuki Coupling : With aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C), yielding biaryl derivatives.

  • Stille Coupling : Organostannanes (PdCl2(dppf), THF) produce alkyl/aryl-substituted analogs.

Challenges
Steric hindrance from the 4-methyl group reduces reaction rates compared to non-methylated analogs .

Ring-Opening Reactions

The strained bicyclo[2.1.1]hexane system undergoes ring-opening under acidic or basic conditions, generating linear intermediates for further derivatization .

Mechanism

  • Acidic conditions (H2SO4/H2O): Cleavage of the ether bridge to form diols .

  • Basic conditions (NaOH): Fragmentation into allylic alcohols .

Cycloadditions

The compound’s bicyclic structure facilitates [2+2] and [4+2] cycloadditions, expanding its utility in synthesizing polycyclic systems .

Notable Example

  • Diels-Alder Reaction : With dienophiles (e.g., maleic anhydride), forming six-membered rings in moderate yields .

Radical Reactions

The C–I bond undergoes homolytic cleavage under UV light or initiators (e.g., AIBN), generating radicals for polymer grafting or alkylation.

Applications

  • Polymer modification via radical chain transfer.

  • Alkylation of electron-deficient aromatics.

Functional Group Transformations

  • Oxidation : The 4-methyl group resists oxidation, preserving the bicyclic core during iodomethyl transformations .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) removes iodine to yield a methyl-substituted bicyclohexane .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane serves as a scaffold for drug design, particularly targeting specific enzymes or receptors due to its structural versatility. Its incorporation into drug candidates can enhance solubility and bioactivity while maintaining essential biological functions.

Case Study : A study demonstrated the use of 2-oxabicyclo[2.1.1]hexanes as bioisosteres for various pharmacophores, validating their effectiveness in drug development . The iodomethyl group allows for further functionalization, leading to biologically active derivatives.

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.

Chemical Reactions :

  • Substitution Reactions : The iodomethyl group can be substituted with nucleophiles such as amines or thiols.
  • Cycloaddition Reactions : It can participate in [2+2] cycloadditions to form more complex bicyclic structures.
Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionReplacement of iodine with nucleophilesAmines, thiols
CycloadditionFormation of complex bicyclic compoundsPalladium catalysts

Material Science

The unique structure of this compound makes it a candidate for the development of new materials with enhanced properties such as stability and reactivity. Its incorporation into polymers can lead to materials with desirable characteristics for various industrial applications.

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane exerts its effects involves its ability to participate in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry or reacting with other compounds in organic synthesis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane (Target Compound) Iodomethyl, Methyl C₇H₁₁IO 224.04 Intermediate for liquid crystals, drug design
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane Iodomethyl, Methyl, Trifluoromethyl C₈H₁₀F₃IO 306.06 Enhanced electrophilicity; potential agrochemical use
4-(Difluoromethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane Iodomethyl, Difluoromethyl C₇H₉F₂IO 274.05 Improved metabolic stability in drug candidates
1-(Fluoromethyl)-4-ethyl-2-oxabicyclo[2.1.1]hexane Fluoromethyl, Ethyl C₇H₁₁FO 146.16 Reduced steric hindrance; solvent compatibility
4-[(Benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane Iodomethyl, Benzyloxymethyl C₁₃H₁₅IO₂ 346.16 Bulky substituent for steric shielding in catalysis

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl and difluoromethyl analogs exhibit increased electrophilicity and metabolic stability, making them suitable for agrochemicals and pharmaceuticals .
  • Halogen Influence : The iodomethyl group in the target compound provides a reactive site for cross-coupling reactions, whereas fluoromethyl analogs prioritize stability and bioavailability .

Physicochemical Properties

  • Stability : The target compound requires storage at -70°C to prevent decomposition, whereas fluorinated analogs (e.g., difluoromethyl derivative) demonstrate greater thermal stability .
  • Solubility : Introduction of polar groups (e.g., trifluoromethyl) improves solubility in organic solvents, critical for synthetic applications .
  • Reactivity: The iodomethyl group’s high leaving-group ability facilitates nucleophilic substitution, distinguishing it from non-halogenated analogs like ethyl-substituted variants .

Biological Activity

1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of biologically active compounds.

  • Molecular Formula : C6_6H9_9IO
  • Molecular Weight : 224.04 g/mol
  • Density : 1.979 g/cm³ (predicted)
  • Boiling Point : 222 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution and cycloaddition reactions. The iodomethyl group is particularly reactive, allowing the compound to act as an intermediate in synthesizing more complex structures that may exhibit specific biological activities, such as enzyme inhibition or receptor binding.

Biological Activity Overview

Research indicates that compounds related to 2-oxabicyclo[2.1.1]hexane structures can serve as bioisosteres for various pharmacophores, enhancing their solubility and bioactivity while retaining essential biological functions. This property makes them suitable candidates for drug development.

1. Medicinal Chemistry Applications

A study highlighted the use of 2-oxabicyclo[2.1.1]hexanes as scaffolds for drug development, indicating their potential in targeting specific enzymes or receptors due to their structural versatility . The incorporation of the iodomethyl group enhances reactivity, facilitating further functionalization that can lead to biologically active derivatives.

3. Synthesis and Reactivity

The compound can be synthesized via nucleophilic substitution reactions, where bromocyclopropane is reacted with sodium iodide in acetone . This synthetic route not only provides a method for obtaining the compound but also opens avenues for exploring its reactivity in various chemical transformations.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityApplications
This compoundStructurePotential antifungal activity; reactive intermediateOrganic synthesis; medicinal chemistry
1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexaneStructureEnzyme inhibition; receptor bindingPharmaceutical development; specialty chemicals

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane, and how do reaction conditions influence product stereochemistry?

  • The compound can be synthesized via formal [2π+2σ] cycloaddition of aldehydes with bicyclo[1.1.0]butanes (BCBs). BF₃ catalysis enables efficient bond formation under mild conditions, while visible-light-induced energy transfer (e.g., using benzoylformate esters) promotes a photocycloaddition/backbone C-H abstraction/aryl migration sequence . Substituents on the BCB (e.g., acyl pyrazole groups) enhance reactivity and enable downstream derivatization . Steric and electronic factors in the aldehyde component dictate regioselectivity and stereochemical outcomes.

Q. How can researchers verify the structural integrity of this bicyclic scaffold using advanced spectroscopic techniques?

  • 1H iterative Full Spin Analysis (HiFSA) is critical for resolving complex NMR spectra, particularly for distinguishing endo/exo configurations and confirming bridgehead substituents. For example, HiFSA was used to revise the structure of a related bicyclo[2.1.1]hexane derivative by analyzing coupling constants and splitting patterns . X-ray crystallography is recommended for absolute stereochemical determination, especially when substituents introduce conformational rigidity .

Q. What are the key physicochemical properties of this compound relevant to medicinal chemistry applications?

  • The bicyclo[2.1.1]hexane core serves as a saturated bioisostere for ortho-substituted benzenes, reducing lipophilicity (ΔcLogP = −0.7 to −1.2) while maintaining comparable metabolic stability in most cases. Experimental logD values remain largely unaffected, suggesting improved solubility without compromising membrane permeability . The iodomethyl group provides a handle for late-stage functionalization (e.g., nucleophilic substitution or cross-coupling) .

Advanced Research Questions

Q. How do substituents at the C1 (iodomethyl) and C4 (methyl) positions influence the compound’s reactivity in downstream transformations?

  • The iodomethyl group at C1 participates in Stille or Suzuki-Miyaura cross-couplings , enabling aryl/alkenyl group introduction . Methyl at C4 increases steric hindrance, favoring endo-selective reactions in subsequent cycloadditions. Computational studies (e.g., DFT) are recommended to model substituent effects on transition states, particularly for ring-opening or fragmentation pathways observed during thermolysis .

Q. What mechanistic insights explain competing fragmentation vs. displacement in solvolysis reactions of bicyclo[2.1.1]hexane derivatives?

  • Solvolysis of brosylates (e.g., derived from 2-oxabicyclo[2.1.1]hexane-endo-5-methanol) proceeds via a carbocation intermediate. Fragmentation dominates with bulky leaving groups (e.g., brosylate) or in non-polar solvents, while polar solvents stabilize carbocations, favoring nucleophilic displacement. Ring expansion to 2-oxanorbornyl cations occurs in <1% yield, highlighting the scaffold’s kinetic stability .

Q. How does the incorporation of a 2-oxabicyclo[2.1.1]hexane motif affect metabolic stability compared to traditional benzene rings?

  • In bioactive compounds (e.g., conivaptan analogs), the bicyclic core reduces oxidative metabolism by cytochrome P450 enzymes due to decreased π-π interactions. However, steric shielding from the methyl group at C4 can paradoxically increase susceptibility to esterase-mediated hydrolysis. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies are essential for optimizing pharmacokinetic profiles .

Q. What computational tools are most effective for predicting the water solubility of bicyclo[2.1.1]hexane derivatives?

  • Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) accurately predict hydration free energies for these scaffolds. The 2-oxabicyclo[2.1.1]hexane motif introduces a polar oxygen atom, enhancing solubility by ~20% compared to non-oxygenated analogs . COSMO-RS calculations further correlate substituent electronic effects with experimental logD values .

Methodological Guidance

  • Stereochemical Analysis : Use HiFSA for NMR assignments and low-temperature X-ray crystallography to resolve dynamic disorder in crystal structures .
  • Derivatization : Leverage the iodomethyl group for Pd-catalyzed cross-couplings, and the ester moiety (e.g., ethyl carboxylate) for hydrolysis or amidation .
  • Stability Testing : Conduct accelerated degradation studies under acidic (pH 1.2), neutral (pH 6.8), and basic (pH 8.0) conditions to identify hydrolysis-prone bonds .

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